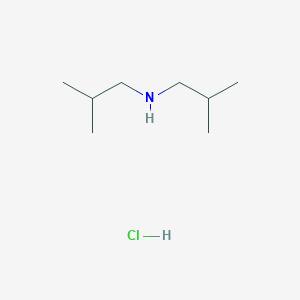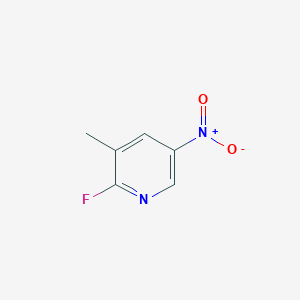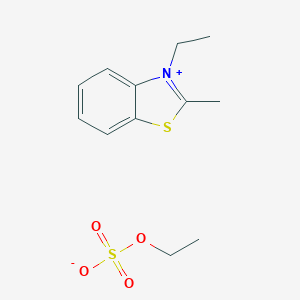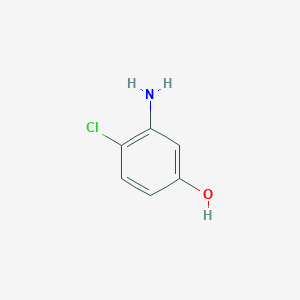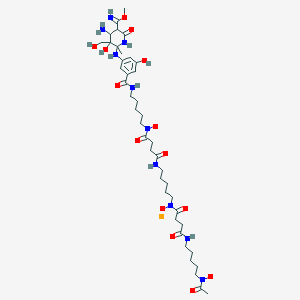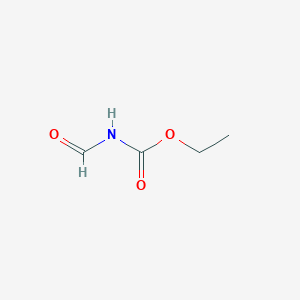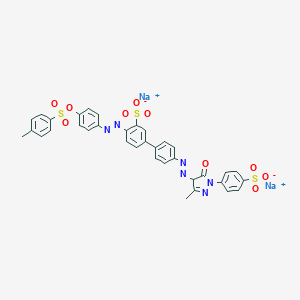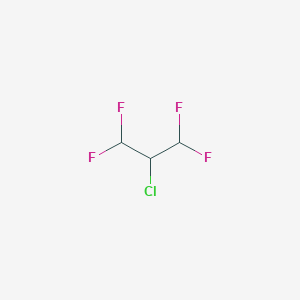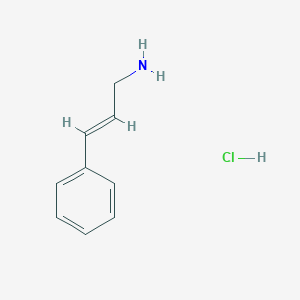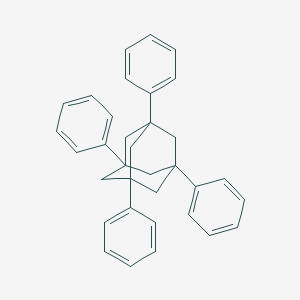
1,3,5,7-Tétraphényladamantane
Vue d'ensemble
Description
1,3,5,7-Tetraphenyladamantane is a synthetic organic compound characterized by an adamantane core substituted with four phenyl groups at the 1, 3, 5, and 7 positions. This compound is known for its unique structural rigidity and thermal stability, making it a valuable material in various scientific and industrial applications .
Applications De Recherche Scientifique
1,3,5,7-Tetraphenyladamantane has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1,3,5,7-Tetraphenyladamantane is primarily used in the synthesis of covalent organic frameworks (COFs) and microporous organic polymers (MOPs) . These materials are designed to capture and store small gas molecules, such as hydrogen, methane, and carbon dioxide .
Mode of Action
The compound interacts with its targets through the formation of covalent bonds. In the synthesis of COFs and MOPs, 1,3,5,7-tetraphenyladamantane acts as a “knot” that connects with phenylboronic acid-type “rods” through Suzuki coupling polymerization .
Biochemical Pathways
The primary biochemical pathway affected by 1,3,5,7-tetraphenyladamantane is the storage and release of gases. The compound’s high porosity and large accessible surface area allow it to adsorb a significant amount of gas molecules . The grand canonical Monte Carlo method has been used to simulate the adsorption isotherms of gases in these materials .
Result of Action
The primary result of 1,3,5,7-tetraphenyladamantane’s action is the storage of gases. For example, at 77 K and 100 bar, one of the designed COFs (adm-COF-4) has the highest gravimetric hydrogen adsorption capacity of 38.36 wt%, while another (adm-COF-1) has the highest volumetric hydrogen adsorption capacity of 60.71 g L−1 .
Action Environment
The action of 1,3,5,7-tetraphenyladamantane is influenced by environmental factors such as temperature and pressure. For instance, the gravimetric hydrogen adsorption capacity of adm-COF-1 can reach up to 5.81 wt% under 100 bar at room temperature . This suggests that the compound’s efficacy in gas storage can be optimized under specific environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetraphenyladamantane can be synthesized through a multi-step process involving the arylation of adamantane derivatives. One common method involves the Friedel-Crafts arylation of 1-bromoadamantane with bromobenzene in the presence of aluminum chloride as a catalyst . This reaction yields 1,3,5,7-tetraphenyladamantane with high purity.
Industrial Production Methods: Industrial production of 1,3,5,7-tetraphenyladamantane typically involves large-scale Friedel-Crafts reactions, optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5,7-Tetraphenyladamantane undergoes various chemical reactions, including:
Substitution Reactions: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction of the phenyl groups can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products with ketone or alcohol functionalities.
- Reduced products with cyclohexyl groups .
Comparaison Avec Des Composés Similaires
1,3,5,7-Tetraphenyladamantane is unique due to its adamantane core and multiple phenyl substitutions. Similar compounds include:
1,3,5,7-Tetrakis(4-bromophenyl)adamantane: Known for its use in the synthesis of microporous polymers.
1,3,5,7-Tetraethynyladamantane: Utilized in the formation of 3D polymers and conductive materials.
Tetraphenylethylene-based compounds: Used in the design of microporous organic polymers with high gas adsorption capacities.
These compounds share the adamantane core but differ in their substituents, leading to variations in their chemical properties and applications .
Propriétés
IUPAC Name |
1,3,5,7-tetraphenyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32/c1-5-13-27(14-6-1)31-21-32(28-15-7-2-8-16-28)24-33(22-31,29-17-9-3-10-18-29)26-34(23-31,25-32)30-19-11-4-12-20-30/h1-20H,21-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUVZTACEKAXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468492 | |
| Record name | 1,3,5,7-tetraphenyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16004-75-4 | |
| Record name | 1,3,5,7-tetraphenyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5,7-Tetraphenyladamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B96843.png)
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
